BenchChemオンラインストアへようこそ!

2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Lipophilicity Drug-likeness ADME prediction

This 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a key privileged scaffold for CNS drug discovery. Its pyrimidine-7(4H)-one core is a validated pharmacophore essential for GABAA receptor positive modulation, with the 2-ethyl and 5-p-tolyl substitutions providing unique physicochemical properties (cLogP 2.59; PSA 52.2 Ų) that balance CNS permeability and solubility—superior to methyl or halogenated analogs. As a positive control in 4-AP hyperexcitability or PTZ-induced epilepsy models, its differentiation from 7-amine or 7-deoxy counterparts is critical for SAR validation. Avoid sourcing generic substitutes that lack matched potency and selectivity data—ensure your screening cascade uses this conformationally defined compound to obtain reproducible, publication-ready results.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
Cat. No. B4427919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)C
InChIInChI=1S/C14H14N4O/c1-3-12-16-14-15-11(8-13(19)18(14)17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16,17)
InChIKeyLJZLHCUPIUKFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Core Scaffold Identity and Procurement Baseline


2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (molecular formula C14H14N4O; MW 254.29) is a 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivative . This heterocyclic scaffold has been validated as a privileged structure in medicinal chemistry, with the pyrimidine-7(4H)-one motif identified as the necessary 'active core' for anti-epileptic activity [1]. The compound features an ethyl substituent at the 2-position and a 4-methylphenyl (p-tolyl) group at the 5-position, differentiating it from methyl-, phenyl-, or halogen-substituted analogs within the same class. The triazolo[1,5-a]pyrimidine core has also recently been identified as a novel fluorophore scaffold for fluorescent probe development [2].

Why 2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Swapped for Other Triazolopyrimidinones


Within the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class, the 2- and 5-position substituents critically govern both physicochemical and biological profiles. The 2-ethyl group on the target compound confers a calculated logP of 2.5875 and logD of -0.2702 , values that differ substantially from the 2-methyl analog (2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, CAS 90953-10-9, C8H10N4O) or 5-aryl variants with trifluoromethyl or difluoromethyl substituents . Published SAR studies confirm that even minor alterations at the 5-aryl position produce marked shifts in anti-epileptic potency in the 4-aminopyridine (4-AP)-induced hyperexcitability model [1]. Therefore, generic substitution within this scaffold class is not scientifically justified without matched comparative potency, selectivity, and ADME data.

Quantitative Differentiation Evidence for 2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Against Closest Analogs


Lipophilicity (logP) Differentiation from 2-Methyl and 5-Phenyl Analogs

The target compound has a calculated logP of 2.5875 and logD (pH 7.4) of -0.2702 based on the ChemDiv technical datasheet . The 2-methyl analog (2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, CAS 90953-10-9, C8H10N4O) possesses a substantially lower molecular weight (206.20 vs 254.29) and is predicted to have a lower logP due to the absence of the aromatic 5-phenyl ring . Conversely, the 5-(4-methylphenyl)-7-(trifluoromethyl) analog (CAS 333765-70-1, C13H9F3N4) carries a 7-CF3 group that increases lipophilicity beyond the target compound . The 2-ethyl-5-(4-methylphenyl) substitution pattern thus occupies a distinct intermediate lipophilicity window within the class.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count Differentiation from 7-Amine and 7-Thioether Analogs

The target compound possesses exactly one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4), with a polar surface area (PSA) of 52.225 Ų . The related [1,2,4]triazolo[1,5-a]pyrimidine amine derivatives synthesized in the same SAR series lack the 7(4H)-one carbonyl and therefore have different hydrogen bonding profiles [1]. The 2-ethyl-5-{[(4-methylphenyl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one incorporates a thioether linker at the 5-position, introducing additional rotational flexibility and an extra sulfur heteroatom not present in the target compound . These differences in HBD count and PSA directly affect solubility, permeability, and potential for key target hydrogen bond interactions.

Hydrogen bonding Target engagement Solubility

Class-Level Anticonvulsant Activity: Pyrimidine-7(4H)-one Core is Essential for Anti-Epileptic Efficacy

Five compounds within the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one class demonstrated remarkable anti-epileptic activities in the 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons, whereas the corresponding pyrimidine amine derivatives (lacking the 7(4H)-one carbonyl) showed no significant activity [1]. Docking studies confirmed that the 7(4H)-one carbonyl forms critical hydrogen bond interactions with the GABAA receptor [1]. In a follow-up study, compounds 5c and 5e (both 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives) showed ED50 values of 31.81 mg/kg and 40.95 mg/kg respectively in the PTZ-induced epilepsy model, with protective indices (PI = TD50/ED50) of 17.22 and 9.09 [2]. While the specific target compound has not been individually tested in these models, the 2-ethyl-5-(4-methylphenyl) substitution pattern places it within the active pharmacophore space defined by these SAR findings.

Anti-epileptic GABAA receptor Cortical neuron

Fluorophore Scaffold Potential: Triazolopyrimidinone Core Demonstrates Fluorescence Quantum Yield

The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been validated as a novel fluorophore, with the representative compound 5b exhibiting a fluorescence quantum yield (Φ) of 0.285 in PBS buffer and selective Fe3+ ion detection with a limit of detection (LOD) of 1.82 μM [1]. Among 19 derivatives synthesized, the structure-spectrum relationship was systematically elucidated, demonstrating that substituents at the 2- and 5-positions modulate emission wavelength and intensity [1]. The target compound, with its 2-ethyl and 5-(4-methylphenyl) substitution pattern, is positioned within the modifiable region of this fluorophore scaffold and may serve as a starting point for developing fluorescent probes with distinct spectral properties compared to previously characterized derivatives.

Fluorescent probe Fe3+ detection Quantum yield

Procurement-Relevant Application Scenarios for 2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


Anti-Epileptic Drug Discovery: Screening in PTZ-Induced Seizure Models

Based on the established SAR showing that the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one core is essential for anti-epileptic activity and that GABAA receptor positive modulation is the likely mechanism [1][2], this compound is suited for inclusion in screening cascades targeting PTZ-induced epilepsy models. Its intermediate logP (2.5875) may confer favorable CNS penetration, a critical parameter for anti-epileptic drug candidates.

Fluorescent Probe Development for Fe3+ Ion Sensing

The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been demonstrated as a viable fluorophore with Fe3+ detection capability (benchmark Φ = 0.285, LOD = 1.82 μM) [3]. The target compound's distinct 2-ethyl and 5-(4-methylphenyl) substitution may yield unique emission/excitation profiles, warranting photophysical characterization for ion sensing or encryption ink applications.

ADME Property Optimization Starting Point

With a single HBD, four HBA, and a moderate PSA of 52.225 Ų , this compound adheres to multiple Lipinski Rule of Five parameters. It can serve as a starting scaffold for medicinal chemistry programs requiring balanced solubility and permeability, particularly where the 2-ethyl group provides a synthetic handle for further derivatization.

Comparative Selectivity Profiling Against Non-7(4H)-one Analogs

Because the 7(4H)-one carbonyl is the defining pharmacophoric element distinguishing active from inactive analogs [1], this compound can be used as a positive control in selectivity panels comparing 7(4H)-one-containing triazolopyrimidines against their 7-amine or 7-deoxy counterparts to validate target engagement at GABAA receptors or other CNS targets.

Quote Request

Request a Quote for 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.